[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Description
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is a boronic ester derivative featuring a phenyl ring substituted with a methanesulfonamide group at the para position and a tetramethyl dioxaborolane (pinacol boronate) moiety. Its molecular formula is C₁₃H₂₀BNO₄S, with a molecular weight of 297.18 g/mol . Key identifiers include CAS numbers 616880-14-9 (TCI Chemicals) and 928657-23-2 (Enamine Ltd), and MDL numbers MFCD18779851 and MFCD05663876 .
This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in pharmaceutical applications. Its stability under inert storage conditions (2–8°C) and compatibility with palladium catalysis make it a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-20(15,16)17/h5-8H,9H2,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWTHCXIKEOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide typically involves a two-step substitution reaction. The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is often a biaryl compound .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
The compound serves as a crucial intermediate in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. The presence of the dioxaborolane group facilitates the formation of aryl boronic acids that can be coupled with various electrophiles. This property is particularly useful in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .
Aggregation-Induced Emission (AIE) Molecules
Research has demonstrated that derivatives of this compound can be utilized to synthesize aggregation-induced emission (AIE) molecules. These materials exhibit unique photophysical properties that are valuable in optoelectronic applications .
Medicinal Chemistry
Anticancer Activity
Studies have shown that compounds containing the methanesulfonamide group exhibit significant anticancer activity. The incorporation of the tetramethyl dioxaborolane moiety enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .
Drug Delivery Systems
The structural features of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide allow it to be explored in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents .
Material Science
Porous Organic Frameworks (POFs)
This compound has been investigated for its potential use in the synthesis of porous organic frameworks (POFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation technologies .
Case Study 1: Synthesis of AIE Molecules
In a study published in Advanced Materials, researchers synthesized a series of AIE-active compounds using this compound as a key building block. The resulting materials demonstrated enhanced luminescence properties when aggregated, indicating their potential use in light-emitting devices.
Case Study 2: Anticancer Agents
A research team reported on the development of novel anticancer agents based on this compound. The study highlighted its efficacy against several cancer cell lines, suggesting that modifications to the dioxaborolane structure could lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
- Molecular Formula: C₁₃H₂₀BNO₄S (identical to the target compound)
- CAS : 616880-14-9
- Key Difference: Despite sharing the same molecular formula, this compound may represent a positional isomer or a nomenclature variant. Its reactivity in cross-couplings is comparable but requires validation for specific applications .
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Pyrazole-Based Boronic Esters
Examples from PharmaBlock Sciences:
- 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1175273-55-8)
- 3-ethyl-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1353003-51-6)
- Key Differences :
Functional Group Variants
N-Ethyl and N-Isopropyl Derivatives
Amide and Aldehyde Derivatives
- N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Key Differences :
Suzuki-Miyaura Cross-Coupling Efficiency
- The target compound’s electron-withdrawing sulfonamide group enhances boron electrophilicity, improving coupling yields compared to electron-donating analogs (e.g., methoxy-substituted boronic esters) .
- Steric hindrance from the para-substituted phenyl ring is minimal, favoring reactivity with sterically demanding substrates .
Pharmaceutical Utility
- Used in synthesizing quinoline-based kinase inhibitors (e.g., Example 19 in EP 2 440 528 B1) .
- Pyrazole-based analogs (e.g., CAS 1175273-55-8) are prioritized for fragment-based drug discovery due to their compact heterocyclic cores .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Application |
|---|---|---|---|---|
| [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | C₁₃H₂₀BNO₄S | 616880-14-9 | Boronic ester, sulfonamide | Suzuki couplings, kinase inhibitors |
| N-Ethyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | C₁₄H₂₂BNO₄S | - | Alkyl sulfonamide | Medicinal chemistry |
| 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₉H₁₅BN₂O₂ | 1175273-55-8 | Pyrazole, boronic ester | Fragment-based screening |
| 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | C₁₃H₁₉BNO₃ | - | Aldehyde, boronic ester | Multistep synthesis |
Research Findings and Insights
- Electronic Effects : Sulfonamide-substituted boronic esters exhibit faster coupling rates than alkyl- or alkoxy-substituted analogs due to enhanced electrophilicity .
- Steric Considerations : N-Alkyl derivatives (e.g., PC-1984) show reduced coupling efficiency with bulky aryl halides, highlighting a trade-off between stability and reactivity .
- Diverse Applications : Pyrazole-based boronates are increasingly used in DNA-encoded library synthesis , whereas phenyl-based variants remain staples in small-molecule drug discovery .
Biological Activity
The compound [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, also known by its CAS number 616880-14-9, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C13H20BNO4S
- Molecular Weight : 297.176 g/mol
- CAS Number : 616880-14-9
- InChI Key : NPSPNWPZDXQYAC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is a boronic acid derivative, which allows it to form reversible covalent bonds with diols in biological systems. This property is particularly relevant for its potential as an inhibitor of enzymes involved in metabolic pathways.
Biological Activity Overview
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme with IC50 values in the nanomolar range .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, indicating a promising therapeutic index .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in models of lipopolysaccharide-induced inflammation. It significantly reduced the production of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Antiviral Activity
A study focusing on non-nucleoside inhibitors for HCV highlighted that compounds structurally related to this compound effectively inhibit the NS5B polymerase enzyme. The mechanism involves binding to the active site and preventing RNA replication.
Cytotoxicity Assessment
In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound exhibited no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound significantly suppressed NO production and pro-inflammatory cytokines. These findings indicate its potential as a treatment for inflammatory conditions such as arthritis or neuroinflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
